molecular formula C20H21N5O4S B11068794 2-methoxy-N-(2-methoxyethyl)-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

2-methoxy-N-(2-methoxyethyl)-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

Cat. No.: B11068794
M. Wt: 427.5 g/mol
InChI Key: RCDCXMPRMRBZLY-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It consists of several functional groups, including methoxy (CH₃O), ethyl (C₂H₅), and a phthalazinyl sulfonamide (C₁₄H₁₀N₆O₅S) core

    Name: 2-methoxy-N-(2-methoxyethyl)-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

    Purpose: This compound likely has applications in drug discovery, materials science, or other fields due to its unique structure.

Chemical Reactions Analysis

Reactions::

    Substitution: The compound contains multiple substituents (methoxy, ethyl, sulfonamide), suggesting it can participate in substitution reactions.

    Oxidation/Reduction: Depending on the reaction conditions, it may undergo oxidation or reduction.

    Cyclization: The phthalazinyl ring can undergo cyclization reactions.

    Sulfonation: The benzenesulfonamide group is susceptible to sulfonation reactions.

Common Reagents and Conditions::

    Methylation: Methylation agents (e.g., methyl iodide) for introducing methoxy groups.

    Ethylation: Ethylation agents (e.g., ethyl bromide) for introducing ethyl groups.

    Sulfonation: Sulfuric acid or chlorosulfonic acid for sulfonation.

    Cyclization: Heat or Lewis acids to promote cyclization.

Major Products:: The major products would be derivatives of this compound resulting from the above reactions.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

    Materials Science: Explore its use in designing novel materials (e.g., polymers, crystals, or nanoparticles).

    Biological Studies: Assess its interactions with biological targets (e.g., enzymes, receptors, or DNA).

Mechanism of Action

The exact mechanism remains speculative without experimental data. researchers would study its binding to specific proteins or pathways to understand its effects.

Comparison with Similar Compounds

or 6-methylcoumarin to highlight its uniqueness.

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C20H21N5O4S/c1-13-15-6-4-5-7-16(15)20-23-22-19(25(20)24-13)14-8-9-17(29-3)18(12-14)30(26,27)21-10-11-28-2/h4-9,12,21H,10-11H2,1-3H3

InChI Key

RCDCXMPRMRBZLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=C(C=C4)OC)S(=O)(=O)NCCOC

Origin of Product

United States

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